2-Bromo-5-(oxan-3-yl)pyridine
Description
2-Bromo-5-(oxan-3-yl)pyridine is a brominated pyridine derivative featuring a tetrahydropyran (oxan) substituent at the 5-position. The bromine atom at the 2-position enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the oxan-3-yl group contributes steric bulk and modulates solubility .
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
2-bromo-5-(oxan-3-yl)pyridine |
InChI |
InChI=1S/C10H12BrNO/c11-10-4-3-8(6-12-10)9-2-1-5-13-7-9/h3-4,6,9H,1-2,5,7H2 |
InChI Key |
SIZATKPCMUEXIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(oxan-3-yl)pyridine can be achieved through several methods. One common approach involves the bromination of 5-(oxan-3-yl)pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of a Grignard reagent, where 2,5-dibromopyridine is reacted with a Grignard reagent followed by the addition of a suitable electrophile to introduce the oxan-3-yl group .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(oxan-3-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form the corresponding pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-amino-5-(oxan-3-yl)pyridine or 2-thio-5-(oxan-3-yl)pyridine can be formed.
Oxidation Products: Pyridine N-oxides are the major products.
Reduction Products: Reduced pyridine derivatives are obtained.
Scientific Research Applications
2-Bromo-5-(oxan-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of biological pathways and the development of biochemical probes.
Mechanism of Action
The mechanism by which 2-Bromo-5-(oxan-3-yl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxan-3-yl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase the electrophilicity of the bromine atom, facilitating nucleophilic substitution or cross-coupling reactions. In contrast, electron-donating groups like the oxan-3-yl ether may reduce reactivity but improve solubility .
- Solubility: Oxygen-containing substituents (e.g., oxan-4-yloxy in ) enhance solubility in polar solvents, whereas aromatic or hydrophobic groups (e.g., thieno ring in ) may reduce it.
Research Findings and Data Trends
- Synthesis Efficiency : High yields (>85%) are achievable with optimized conditions (e.g., NBS bromination in ), whereas steric or electronic challenges can reduce yields (e.g., 12% in ).
- Thermal Stability : Storage conditions vary significantly; for example, 2-Bromo-5-(trifluoromethyl)pyridine requires refrigeration , whereas oxan-containing derivatives (e.g., ) are stable at room temperature.
Biological Activity
2-Bromo-5-(oxan-3-yl)pyridine is a synthetic compound characterized by a pyridine ring with a bromine atom at the second position and an oxan-3-yl group at the fifth position. Its molecular formula is C10H12BrNO, with a molecular weight of 242.11 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications in drug development.
The unique structural features of this compound allow it to engage in various chemical transformations. The bromine atom and the oxan-3-yl group facilitate interactions through hydrogen bonding and hydrophobic interactions, which are crucial for binding affinities with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme activities and receptor interactions. The compound's structure enables it to interact with various biological targets, making it a candidate for therapeutic applications.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may function as an enzyme modulator or receptor ligand, influencing cellular signaling pathways. This modulation could potentially lead to therapeutic effects in various disease models.
Study 1: Enzyme Interaction
In a study investigating the interaction of this compound with specific enzymes, it was found to inhibit the activity of certain phosphodiesterases (PDEs). This inhibition suggests potential applications in treating conditions related to dysregulated cyclic nucleotide signaling, such as cardiovascular diseases.
Study 2: Receptor Binding Affinity
Another study focused on the binding affinity of this compound to adenosinergic receptors. The results indicated that the compound has a moderate affinity for A1 and A2A adenosine receptors, which play critical roles in various physiological processes, including inflammation and neuroprotection .
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally similar compounds is valuable. Below is a table summarizing key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Bromo-3-(oxan-2-yl)pyridine | Similar structure with oxan at third position | Moderate enzyme inhibition |
| 5-Bromo-2-(oxan-4-yl)pyridine | Oxan group at fourth position | Limited receptor interaction |
| 4-Bromo-3-fluoro-pyridine | Contains fluorine at third position | High reactivity but less biological activity |
The comparative analysis highlights that while this compound shares some features with its analogs, its specific substitution pattern may confer unique properties that enhance its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
